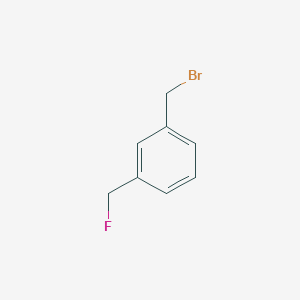

1-Bromomethyl-3-fluoromethyl-benzene

Descripción

1-Bromomethyl-3-fluoromethyl-benzene is a halogenated aromatic compound featuring bromomethyl (-CH₂Br) and fluoromethyl (-CH₂F) substituents at the 1- and 3-positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis due to the reactivity of its bromomethyl group (suitable for nucleophilic substitution) and the electron-withdrawing fluoromethyl group, which influences regioselectivity in subsequent reactions.

Propiedades

Fórmula molecular |

C8H8BrF |

|---|---|

Peso molecular |

203.05 g/mol |

Nombre IUPAC |

1-(bromomethyl)-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H8BrF/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |

Clave InChI |

JZHLREFAOWMDMS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)CBr)CF |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects :

- The target compound combines bromomethyl and fluoromethyl groups, balancing reactivity (Br) and electron withdrawal (F). In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene has a trifluoromethyl group (-CF₃), which significantly increases electron withdrawal and thermal stability.

- 1-Bromo-3-chlorobenzene lacks methylene bridges, making it less sterically hindered but also less reactive in alkylation reactions compared to bromomethyl analogs.

- 1-Bromo-3-(trifluoromethoxy)benzene features a trifluoromethoxy group (-OCF₃), which enhances lipophilicity and resistance to metabolic degradation, making it valuable in drug design.

Reactivity :

- Bromomethyl groups (as in the target compound) are more reactive than simple bromo substituents (e.g., 1-bromo-3-chlorobenzene) due to the mobility of the benzylic bromide.

- The fluoromethyl group in the target compound slightly deactivates the ring compared to trifluoromethyl or nitro groups, directing electrophilic attacks to specific positions.

Applications :

- The target compound is likely used in alkylation reactions or as a building block for fluorinated polymers . In contrast, 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene is prioritized in high-performance materials due to its thermal stability.

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene finds niche applications in explosives or dyes due to its nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.